
InhA-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
InhA-IN-2 is a compound that has garnered significant attention in the field of tuberculosis research. It is a direct inhibitor of the enoyl-acyl carrier protein reductase enzyme, which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis. These mycolic acids are crucial components of the bacterial cell wall, making this compound a promising candidate for combating multidrug-resistant tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of InhA-IN-2 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: This involves the condensation of specific aldehydes and ketones under acidic or basic conditions to form the core heterocyclic structure.
Functional Group Modifications:
Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at its functional groups, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions, which may alter its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
InhA-IN-2 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying enzyme inhibition and the development of new synthetic methodologies.
Biology: this compound is used to investigate the biochemical pathways involved in mycolic acid synthesis and bacterial cell wall formation.
Medicine: The compound is a potential candidate for the development of new antitubercular drugs, particularly for treating multidrug-resistant strains of Mycobacterium tuberculosis.
Industry: this compound can be used in the development of diagnostic tools and assays for detecting tuberculosis
Mechanism of Action
InhA-IN-2 exerts its effects by directly inhibiting the enoyl-acyl carrier protein reductase enzyme. This enzyme is involved in the fatty acid synthesis pathway, which is essential for the production of mycolic acids. By binding to the active site of the enzyme, this compound prevents the reduction of enoyl-ACP substrates, thereby disrupting the synthesis of mycolic acids and compromising the integrity of the bacterial cell wall .
Comparison with Similar Compounds
Isoniazid: A first-line antitubercular drug that also targets the enoyl-acyl carrier protein reductase enzyme but requires activation by the bacterial catalase-peroxidase enzyme.
Triclosan: An antibacterial and antifungal agent that inhibits enoyl-acyl carrier protein reductase in various bacteria.
GSK693 and GSK138: Newly described direct inhibitors of the enoyl-acyl carrier protein reductase enzyme with promising antitubercular activity.
Uniqueness: InhA-IN-2 is unique in its direct inhibition mechanism, which does not require activation by other bacterial enzymes. This makes it particularly valuable in overcoming resistance mechanisms that affect drugs like isoniazid .
Properties
Molecular Formula |
C16H15ClN2O2S2 |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]-5-chloro-3-methyl-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C16H15ClN2O2S2/c1-10-14-8-12(17)5-6-15(14)22-16(10)23(20,21)19-13-4-2-3-11(7-13)9-18/h2-8,19H,9,18H2,1H3 |
InChI Key |
OMVVAHZLDYMIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC(=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)



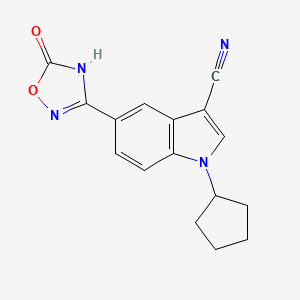
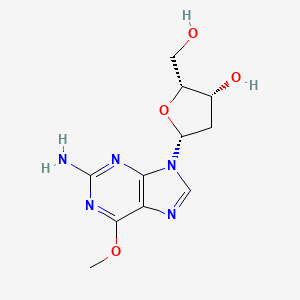
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
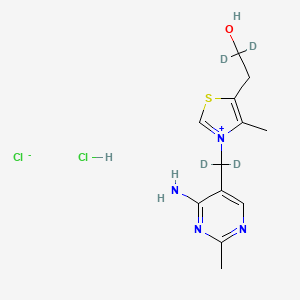
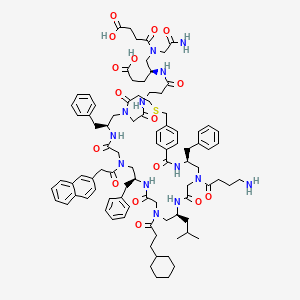

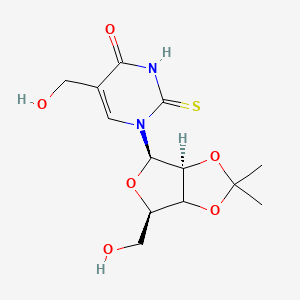
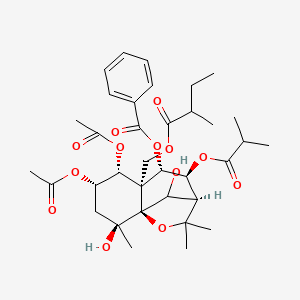
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)
